![molecular formula C15H11FN2OS2 B3007432 3-fluoro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide CAS No. 922626-28-6](/img/structure/B3007432.png)

3-fluoro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

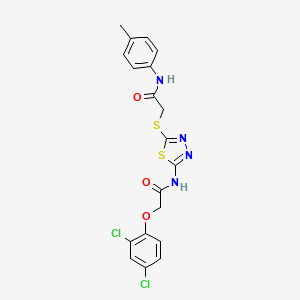

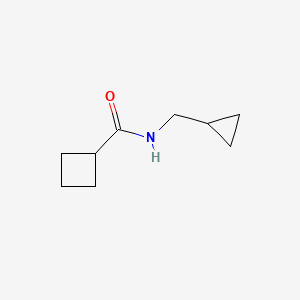

The compound 3-fluoro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide is a derivative of benzamide with potential biological activity. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural motifs, such as benzamide groups and thiazole scaffolds, which are known for their biological properties. For instance, the synthesis of benzamide derivatives containing a thiadiazole scaffold is reported to have anticancer activity . Another study describes the synthesis of benzamides substituted with a benzo[d]thiazolyl group, which is structurally related to the compound .

Synthesis Analysis

The synthesis of related compounds involves various strategies, including microwave-assisted synthesis and catalyst-free methods. For example, a series of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives were synthesized using microwave irradiation, which is a solvent-free and efficient method . Another approach is the catalyst- and solvent-free synthesis of benzamide derivatives through a microwave-assisted Fries rearrangement . These methods could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed using various analytical techniques such as IR, NMR, mass spectral study, and elemental analysis . Additionally, crystallographic analysis has been used to describe the intermolecular interactions and energy frameworks of similar molecules . These techniques would be relevant for analyzing the molecular structure of this compound.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include heterocyclization and the Fries rearrangement. The heterocyclization of 1-(benzo[d]thiazol-2-yl)-3-aroylthioureas leads to the formation of substituted benzamides . The Fries rearrangement is another key reaction used to synthesize benzamide derivatives . These reactions could be relevant to the synthesis and chemical behavior of this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been evaluated, with some showing promising anticancer activity and good oral drug-like behavior . Theoretical studies, including density functional theory (DFT) calculations, have been used to predict the behavior of these compounds . Such analyses would be important for understanding the properties of this compound.

Applications De Recherche Scientifique

Antimicrobial Applications

A study by Desai, Rajpara, and Joshi (2013) detailed the synthesis of 5-arylidene derivatives, which included compounds related to 3-fluoro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide. These compounds, featuring a fluorine atom in the benzoyl group, were evaluated for their antimicrobial activity. Notably, compounds showed significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The presence of the fluorine atom was essential for enhancing antimicrobial efficacy (Desai, Rajpara, & Joshi, 2013).

Radiopharmaceutical Applications

Ohkubo et al. (2021) developed automated radiosynthesis methods for 18F-labeled tracers containing the 3-fluoro-2-hydroxypropyl moiety. These tracers, [18F]FMISO and [18F]PM-PBB3, are used in clinical settings for imaging hypoxia and tau pathology, respectively. This study underscores the potential of fluorine-containing compounds in enhancing the diagnostic capabilities of PET imaging, offering a route for clinical applications in imaging and diagnostics (Ohkubo et al., 2021).

Material Science Applications

In the realm of material science, Chen et al. (2016) explored the incorporation of benzo[d][1,2,3]thiadiazole (isoBT) units, including 6-fluoro-isoBT, in the construction of semiconducting polymers. These polymers, utilized in organic semiconductors, demonstrated high performance in applications such as transistors and solar cells. The study highlights the significant role of fluorinated units in developing advanced materials with desirable electronic and optical properties (Chen et al., 2016).

Mécanisme D'action

Target of Action

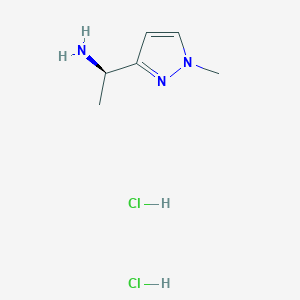

The primary target of this compound is the Receptor-Interacting Protein Kinase 3 (RIPK3) . RIPK3 is a crucial protein involved in necroptosis, a form of programmed cell death .

Mode of Action

The compound acts by blocking necrosome formation . It achieves this by specifically inhibiting the phosphorylation of RIPK3 in necroptotic cells . This inhibition disrupts the normal function of RIPK3, thereby preventing the progression of necroptosis .

Biochemical Pathways

The compound’s action on RIPK3 affects the necroptosis pathway . By inhibiting RIPK3 phosphorylation, it disrupts the formation of the necrosome, a complex that is essential for the execution of necroptosis . This disruption can lead to a decrease in programmed cell death, potentially influencing disease processes where necroptosis plays a role .

Pharmacokinetics

The compound has shown favorable and drug-like pharmacokinetic properties in rats, with an oral bioavailability of 25.2% . This suggests that the compound can be effectively absorbed and distributed within the body, which is crucial for its therapeutic potential .

Result of Action

The inhibition of RIPK3 phosphorylation and subsequent disruption of necrosome formation result in a reduction in necroptosis . This can lead to a decrease in cell death, which may have significant implications in diseases where necroptosis is a key factor .

Safety and Hazards

Orientations Futures

Analyse Biochimique

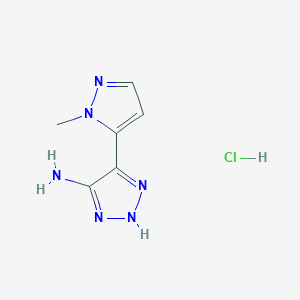

Biochemical Properties

Thiazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the thiazole derivative .

Cellular Effects

Thiazole derivatives have been shown to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Molecular Mechanism

Thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propriétés

IUPAC Name |

3-fluoro-N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN2OS2/c1-20-11-5-6-12-13(8-11)21-15(17-12)18-14(19)9-3-2-4-10(16)7-9/h2-8H,1H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAMONDIXOTUEIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-fluorophenyl)-1-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-pyrazole-5-carboxamide](/img/structure/B3007350.png)

![5-((4-chlorophenyl)sulfonyl)-8-methoxy-2,3-dimethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B3007353.png)

![Methyl 6-acetyl-2-(5-phenylisoxazole-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B3007362.png)

![N-(3-methyl-4-(N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)propionamide](/img/structure/B3007365.png)

![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B3007369.png)

![8-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B3007371.png)